Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate
Description
Historical Development and Research Background
Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate belongs to the class of aromatic amine derivatives, structurally related to Schiff bases—compounds first characterized by Hugo Schiff in 1864. Early research on Schiff bases focused on their synthesis via condensation of primary amines with carbonyl compounds, a reaction pivotal in organic chemistry for forming carbon-nitrogen bonds. The specific interest in derivatives like this compound emerged in the late 20th century, driven by advances in crystallography and computational chemistry that enabled precise structural elucidation.
This compound is a structural analog of ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, a molecule extensively studied for its supramolecular interactions and biological potential. The substitution at the 3-position instead of the 4-position introduces steric and electronic variations that influence its crystallinity and reactivity. Early synthesis methods for related compounds involved sodium borohydride reduction of preformed Schiff bases, as demonstrated in studies of vanillin-derived amines.
Table 1: Key Milestones in Schiff Base and Related Amine Research
Significance in Organic and Medicinal Chemistry Research
This compound exhibits dual functionality:
- Coordination Chemistry : The secondary amine and phenolic oxygen serve as potential donor sites for metal ions, enabling the formation of complexes with applications in catalysis and materials science. For example, cobalt(II) and copper(II) complexes of analogous Schiff bases show antimicrobial activity.
- Bioactive Potential : The methoxy and hydroxy substituents enhance antioxidant capacity by stabilizing free radicals, while the ester group improves lipid solubility, a critical factor in drug design.
Table 2: Functional Groups and Their Roles
| Group | Role |
|---|---|
| Aromatic amine | Metal coordination site |
| Methoxy (-OCH₃) | Electron-donating substituent |
| Hydroxy (-OH) | Hydrogen bonding facilitator |
| Ethyl ester | Solubility modulator |
Recent studies highlight its utility as a fluorescent probe due to excited-state intramolecular proton transfer (ESIPT), a property observed in structurally similar compounds.
Classification within Schiff Base and Amine-Derivative Taxonomy
This compound occupies a unique niche:
- Primary Classification : Secondary amine (derived from Schiff base reduction).
- Structural Taxonomy :
Table 3: Taxonomic Comparison with Related Compounds
The compound’s non-planar conformation, evidenced by torsion angles near −84° in related structures, distinguishes it from planar Schiff bases and influences its intermolecular interactions.
Properties
IUPAC Name |
ethyl 3-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-22-17(20)12-6-4-8-14(10-12)18-11-13-7-5-9-15(21-2)16(13)19/h4-10,18-19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGKUFLEWYFXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the reaction of 2-hydroxy-3-methoxybenzylamine with ethyl 3-bromobenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon of the ester, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate serves as a building block for more complex molecules. Its functional groups allow it to participate in various chemical reactions, including esterification and amination processes.
2. Biology:
- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes, such as lipoxygenases (LOXs). This inhibition can modulate inflammatory responses and metabolic pathways, making it a candidate for therapeutic applications.
- Protein Interactions: Research indicates that this compound can interact with cellular receptors, influencing signaling pathways relevant to disease mechanisms.
3. Medicine:
- Therapeutic Potential: The compound has shown promise in treating conditions related to inflammation and cancer. Its ability to inhibit enzymes involved in inflammatory processes suggests potential applications in managing diseases such as diabetes and cancer.
Case Study 1: Inhibition of Lipoxygenase Activity
A study involving diabetic mice showed that administration of this compound resulted in significant reductions in inflammatory markers and improvements in metabolic parameters compared to control groups. This highlights the compound's potential in managing diabetes-related complications.
Case Study 2: Selective Cytotoxicity Against Cancer Cells
In vitro assays indicated that derivatives of the compound exhibited selective cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. This selectivity is essential for the development of targeted cancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biochemical effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, synthesis routes, and biological activities of Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate and its analogues:
Key Research Findings and Implications
- Structural Flexibility: The amino-linked hydroxy-methoxybenzyl group in this compound allows modular derivatization, enabling access to antimicrobial agents .
- Ecological Insights : Marine benzoates () underscore the role of ecological symbiosis in natural product biosynthesis, with structural modifications driven by host-organism interactions .
- Therapeutic Potential: Sulfonamide-bearing benzoates () demonstrate dual antifungal and antioxidant applications, suggesting multitarget drug design opportunities .
Biological Activity
Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, a compound belonging to the class of aromatic amines, has garnered attention for its potential biological activities. This article delves into its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group attached to a benzoate structure, along with hydroxy and methoxy substituents on the benzylamine moiety. Its molecular formula is , and it has a molecular weight of approximately 301.34 g/mol. The compound's unique structure enables it to participate in various chemical reactions, enhancing its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating enzymatic functions. Additionally, it may interact with cellular receptors, influencing various signaling pathways crucial for cellular processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research indicates that it has effectiveness against both gram-positive and gram-negative bacteria. A study involving the synthesis of hydrazones derived from this compound showed notable antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Hydrazone (5b) | Significant | Significant |
| Hydrazone (5c) | Significant | Significant |
| Hydrazone (5a) | Mild | No significant activity |
Antioxidant Properties
This compound has also been evaluated for its antioxidant potential. The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially improving cognitive functions .
Case Studies and Research Findings
- Antibacterial Study : A recent investigation synthesized several derivatives of this compound, revealing that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound. The study utilized molecular docking techniques to predict binding affinities with bacterial targets, indicating a promising avenue for developing new antimicrobial agents .
- Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive performance in behavioral tests .
Q & A
Q. What are the established synthetic routes for Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) esterification of 3-aminobenzoic acid with ethanol under acidic conditions, followed by (2) Schiff base formation between the amine group and 2-hydroxy-3-methoxybenzaldehyde. Evidence from analogous benzoate ester syntheses (e.g., ethyl 4-aminobenzoate derivatives) suggests that reaction temperature and solvent polarity critically affect yield. For example, refluxing in ethanol or dichloromethane at 60–80°C for 4–6 hours optimizes imine bond formation . Side products like unreacted aldehyde or hydrolyzed esters can be minimized using anhydrous conditions and molecular sieves.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane). Structural confirmation relies on spectroscopic methods:
- 1H/13C NMR : Key signals include the ester carbonyl (~168–170 ppm in 13C NMR) and aromatic protons (δ 6.5–7.8 ppm for the benzyl and benzoate moieties) .
- IR : Stretching frequencies for O–H (~3300 cm⁻¹), C=O (~1720 cm⁻¹), and C=N (~1620 cm⁻¹) .
- X-ray crystallography : For unambiguous confirmation, single-crystal XRD using SHELXL refinement is recommended .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and imine functional groups. Storage at –20°C under inert gas (argon or nitrogen) in amber vials prevents degradation. Stability studies in DMSO or ethanol show <5% decomposition over 30 days when stored at 4°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, dipole moment, and charge distribution. For example, the methoxy and hydroxy groups increase electron density on the benzene ring, enhancing intermolecular interactions in crystal packing . Solvent effects (e.g., polarizable continuum models) predict solvatochromic behavior, aligning with experimental UV-Vis spectra in ethanol (λmax ~280 nm) .
Q. What strategies resolve contradictions in crystallographic data for Schiff base derivatives like this compound?
- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or twinning. Using SHELXL’s TWIN command or Mercury’s void analysis tool identifies twinning axes and refines occupancy ratios . For polymorphs, differential scanning calorimetry (DSC) and variable-temperature XRD differentiate thermodynamic vs. kinetic forms .
Q. How does the substituent pattern (e.g., methoxy vs. hydroxy groups) influence biological or material applications?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For instance:
Q. What experimental design principles optimize solvent-free or green synthesis for this compound?
- Methodological Answer : Mechanochemical synthesis (ball milling) reduces solvent use. For example, grinding 3-aminobenzoic acid ethyl ester with 2-hydroxy-3-methoxybenzaldehyde and a catalytic amount of acetic acid (5 mol%) yields 85% product in 2 hours. Reaction progress is monitored via in-situ Raman spectroscopy .
Data Analysis and Technical Challenges
Q. How are conflicting NMR or XRD data reconciled in multi-laboratory studies?
- Methodological Answer : Interlaboratory validation includes:
- NMR : Referencing internal standards (e.g., TMS) and cross-validating with 2D experiments (COSY, HSQC).
- XRD : Depositing CIF files in the Cambridge Structural Database (CSD) and comparing with entries like ETHBEN (analogous ethyl benzoate structures) .
Discrepancies >5% in bond angles/lengths warrant re-refinement using SHELXL’s restraints (e.g., DELU for thermal parameters) .
Q. What role do steric and electronic effects play in the compound’s reactivity under catalytic conditions?
- Methodological Answer : The ortho-methoxy group creates steric hindrance, slowing nucleophilic attacks on the ester. Kinetic studies (e.g., Hammett plots) show σp values correlate with reaction rates in Pd-catalyzed cross-couplings. Electron-withdrawing groups (e.g., nitro) increase reactivity by 30% compared to methoxy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
